2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286095
InChI: InChI=1S/C12H8N2O2S2/c13-6-8-3-4-9(10-2-1-5-17-10)14-12(8)18-7-11(15)16/h1-5H,7H2,(H,15,16)
SMILES: C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O
Molecular Formula: C12H8N2O2S2
Molecular Weight: 276.3 g/mol

2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid

CAS No.:

Cat. No.: VC13286095

Molecular Formula: C12H8N2O2S2

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid -

Specification

Molecular Formula C12H8N2O2S2
Molecular Weight 276.3 g/mol
IUPAC Name 2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetic acid
Standard InChI InChI=1S/C12H8N2O2S2/c13-6-8-3-4-9(10-2-1-5-17-10)14-12(8)18-7-11(15)16/h1-5H,7H2,(H,15,16)
Standard InChI Key HNZGTDISFIWWTA-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O
Canonical SMILES C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetic acid, reflects its multicomponent structure. Key features include:

  • A pyridine ring substituted at the 3-position with a cyano group (-CN) and at the 6-position with a thiophene moiety.

  • A thioether bridge (-S-) connecting the pyridine’s 2-position to an acetic acid group (-CH₂COOH).

The SMILES notation (C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O) and InChIKey (HNZGTDISFIWWTA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The presence of electronegative groups (cyano, carboxylic acid) and aromatic systems (pyridine, thiophene) confers distinct electronic and steric properties, influencing reactivity and interactions with biological targets .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₂H₈N₂O₂S₂
Molecular Weight276.3 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (2×S, 2×O, 1×N)
Rotatable Bonds3
Topological Polar Surface Area112 Ų

The carboxylic acid group enhances water solubility under basic conditions, while the aromatic systems contribute to lipophilicity, suggesting moderate bioavailability. The thioether linkage may impart metabolic stability compared to oxygen or nitrogen analogs .

Synthesis and Structural Modification

Structural Analog: Trifluoromethyl Derivative

A related compound, 2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetic acid (C₁₃H₇F₃N₂O₂S₂; MW 344.33 g/mol), highlights the impact of adding a trifluoromethyl (-CF₃) group :

PropertyTarget CompoundCF₃ Analog
Molecular Weight276.3344.33
LogP (Estimated)1.82.4
Hydrogen Bond Acceptors56

The -CF₃ group increases lipophilicity (higher LogP) and metabolic stability, a common strategy in drug design to enhance membrane permeability and half-life .

Biological Activities and Mechanisms

Antibacterial Activity

Thienopyridine-acetic acid hybrids show promise as DNA gyrase inhibitors. Compound 12b (structurally analogous to the target molecule) exhibited MIC values of 4–8 μg/mL against E. coli and S. aureus by binding to the ATPase domain of gyrase B . Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Arg76.

  • Hydrophobic contacts from the thiophene with Ile78 and Val120 .

Computational Insights and Structure-Activity Relationships (SAR)

Docking Studies

Molecular docking of the trifluoromethyl analog into the ATP-binding site of DNA gyrase (PDB: 1KZN) revealed:

  • A binding affinity of -9.2 kcal/mol, superior to amoxicillin (-7.1 kcal/mol) .

  • The -CF₃ group occupies a hydrophobic pocket lined by Leu84 and Val167, reducing rotational entropy and enhancing binding .

SAR Trends

  • Electron-Withdrawing Groups: Cyano and trifluoromethyl substitutions enhance potency by lowering LUMO energy, facilitating charge-transfer interactions .

  • Thioether Linkage: Replacing the thioether with oxygen diminishes activity (e.g., IC₅₀ increases from 5.2 μM to >50 μM in HCT-116 cells) .

Future Directions and Applications

Targeted Analog Synthesis

  • Introduce bioreductive groups (e.g., nitroimidazole) for hypoxia-selective cytotoxicity.

  • Explore prodrug strategies by esterifying the carboxylic acid to improve oral bioavailability .

Therapeutic Horizons

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) to mitigate resistance.

  • Infectious Diseases: Co-administration with β-lactam antibiotics to combat multidrug-resistant pathogens .

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